![molecular formula C8H8ClN3O2 B1501537 Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride CAS No. 1049730-74-6](/img/structure/B1501537.png)

Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride

説明

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It is a valuable heterocyclic scaffold that is used in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine is synthesized through different chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reactions . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidine is a fused bicyclic 5,6 heterocycle . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine undergoes various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reactions .科学的研究の応用

Synthetic Approaches and Functionalizations

The imidazo[1,2-a]pyrimidine nucleus has been extensively explored in synthetic chemistry, showcasing diverse methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and others aimed at constructing this scaffold. These synthetic strategies enable the functionalization of imidazo[1,2-a]pyrimidines, including derivatives like imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride, for potential use in drug development due to their wide-ranging applications in medicinal chemistry (Goel, Luxami, & Paul, 2015).

Antimicrobial Activity

Certain imidazo[1,2-a]pyrimidine derivatives have demonstrated significant antimicrobial activity against a variety of microorganisms, underlining the potential of these compounds, including imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride derivatives, in the development of new antimicrobial agents (Revanker, Matthews, & Robins, 1975).

Palladium-Catalyzed Arylation

The palladium-catalyzed arylation of imidazo[1,2-a]pyrimidine allows for the regioselective functionalization at the 3-position, offering an efficient synthesis pathway for 3-arylimidazo[1,2-a]pyrimidines from unsubstituted precursors. This method exemplifies the chemical versatility of imidazo[1,2-a]pyrimidine derivatives for further chemical exploration and application (Li et al., 2003).

Therapeutic Agent Development

The imidazo[1,2-a]pyridine and pyrimidine scaffolds, closely related to imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride, are recognized for their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. These scaffolds have been utilized in various marketed preparations, indicating the potential for further modification and development of novel therapeutic agents (Deep et al., 2016).

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

将来の方向性

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . It is expected that considerable efforts will be devoted to the development of new synthetic protocols for the construction of an Imidazo[1,2-a]pyrimidine core aiming to improve the ecological impact of the classical schemes .

特性

IUPAC Name |

2-imidazo[1,2-a]pyrimidin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6;/h1-3,5H,4H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPFPTNJZPZLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681033 | |

| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride | |

CAS RN |

1049730-74-6 | |

| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

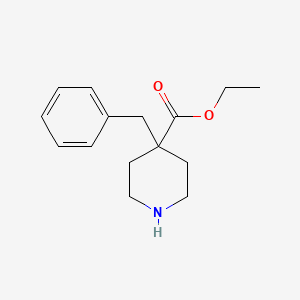

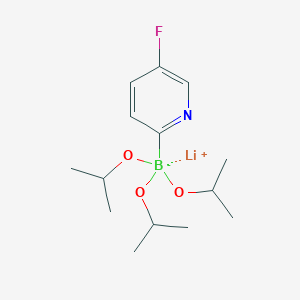

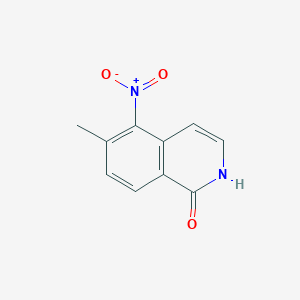

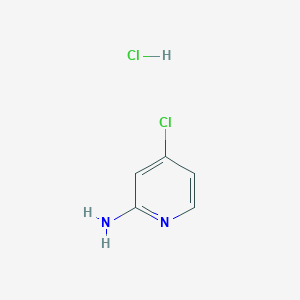

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

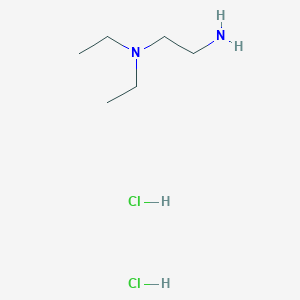

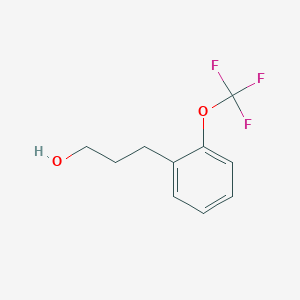

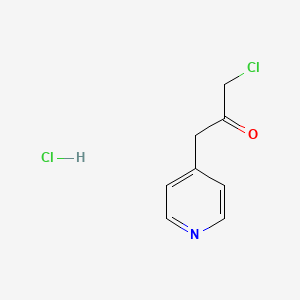

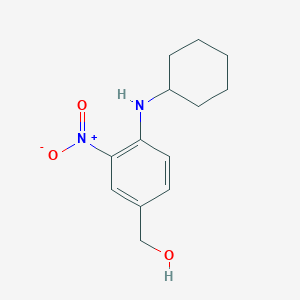

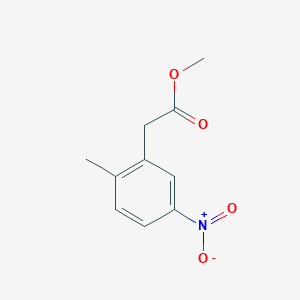

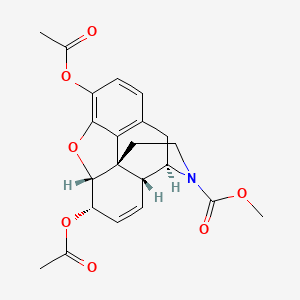

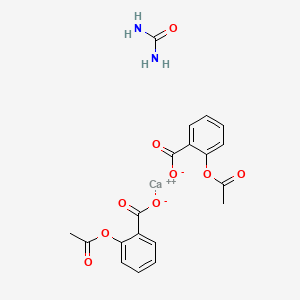

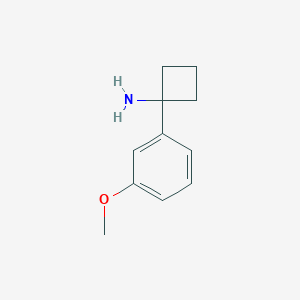

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)